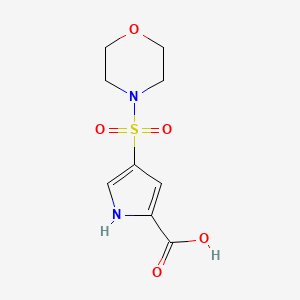

4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

“4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride” is a compound with the empirical formula C10H12ClNO5S2 and a molecular weight of 325.79 . It’s a solid substance . Another related compound is “4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid” with a molecular weight of 392.45 .

Synthesis Analysis

Morpholines, which include the “morpholine-4-sulfonyl” motif, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The InChI key for “Morpholine-4-sulfonyl chloride” is KXIBCCFSAMRWIC-UHFFFAOYSA-N .

Chemical Reactions Analysis

Morpholines can be synthesized from 1,2-amino alcohols and related compounds . They can also be synthesized using vinyl sulfonium salts .

Physical And Chemical Properties Analysis

“Morpholine-4-sulfonyl chloride” is a colorless or white to yellow solid or liquid . Its physical state is solid and it appears off-white .

Safety and Hazards

“Morpholine-4-sulfonyl chloride” is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Mécanisme D'action

Target of Action

The primary target of 4-(morpholine-4-sulfonyl)-1H-pyrrole-2-carboxylic acid is the heme-enzyme soluble guanylyl cyclase (sGC), an ubiquitous NO receptor . This enzyme mediates NO downstream signaling by generating cGMP .

Mode of Action

The compound interacts with its target, sGC, in a concentration-dependent and quickly reversible fashion . It activates different sGC preparations with mixed-type activation kinetics . The activation of sGC by this compound is additive to activation by NO donors .

Biochemical Pathways

The compound affects the NO-cGMP pathway. It increases cGMP levels in cultured rat aortic smooth muscle cells . This leads to the phosphorylation of the cGMP kinase substrate vasodilator-stimulated phosphoprotein at Ser239 .

Pharmacokinetics

The compound’s interaction with its target, sgc, is quickly reversible, suggesting it may have a relatively short half-life .

Result of Action

The compound induces vasorelaxation of isolated endothelium-denuded rat aorta, porcine coronary arteries, and human corpus cavernosum . It also decreases arterial blood pressure in anesthetized pigs .

Action Environment

The compound’s activation of sgc is potentiated by the heme-iron oxidants 1h-[1,2,4]-oxdiazolo[3,4-a]quinoxalin-1-one (odq) and 4h-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one (ns2028) , suggesting that the presence of these oxidants in the environment could enhance its action.

Propriétés

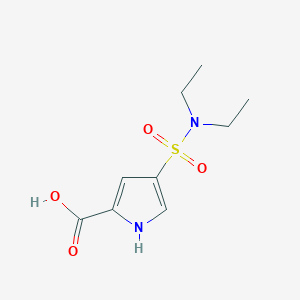

IUPAC Name |

4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c12-9(13)8-5-7(6-10-8)17(14,15)11-1-3-16-4-2-11/h5-6,10H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYUQSLKLNDJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210046 | |

| Record name | 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57263819 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

869464-92-6 | |

| Record name | 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869464-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Morpholinylsulfonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3388212.png)

![13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B3388215.png)

![ethyl 2-[4-(furan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B3388216.png)

![N-[(3,4-dichlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B3388234.png)

![3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid](/img/structure/B3388249.png)

![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B3388267.png)

![6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388285.png)